molecular formula C4H10N2O B112745 2-Aminobutanamide CAS No. 53726-14-0

2-Aminobutanamide

Cat. No.: B112745
CAS No.: 53726-14-0
M. Wt: 102.14 g/mol
InChI Key: HNNJFUDLLWOVKZ-UHFFFAOYSA-N
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Description

2-Aminobutanamide is an organic compound with the molecular formula C4H10N2O. It is a derivative of butanamide, where an amino group is attached to the second carbon atom of the butanamide chain. This compound exists in different enantiomeric forms, with (S)-2-aminobutanamide being a key intermediate in the synthesis of certain pharmaceuticals, such as levetiracetam, an anticonvulsant drug used to treat epilepsy .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Biotransformation Method

      Starting Material: L-threonine

      Process: L-threonine is converted to L-2-aminobutyric acid using a biotransformation method.

      Reaction Conditions: The reaction conditions are mild and environmentally friendly, utilizing the optical selectivity of biotransformation to achieve high purity and yield.

  • Enzyme Method

Industrial Production Methods

The industrial production of (S)-2-aminobutanamide often combines biotransformation and chemical synthesis. This approach leverages the high optical selectivity of biotransformation and the efficiency of chemical synthesis to produce the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Aminobutanamide can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly documented.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or other amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

2-Aminobutanamide has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminobutanamide is unique due to its specific structure and reactivity, which make it a valuable intermediate in the synthesis of chiral pharmaceuticals. Its ability to undergo various chemical reactions and its role in producing biologically active compounds highlight its importance in both research and industrial applications.

Properties

IUPAC Name

2-aminobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNJFUDLLWOVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347473
Record name DL-2-Aminobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53726-14-0, 7324-11-0
Record name DL-2-Aminobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-butylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-Aminobutanamide in pharmaceutical research?

A1: this compound serves as a crucial chiral building block in the synthesis of Levetiracetam, an anti-epileptic drug. [, , , ]

Q2: Are there different methods for synthesizing this compound?

A2: Yes, several synthesis routes exist. One common approach involves using (S)-2-aminobutanamide hydrochloride as the starting material, reacting it with either ethyl 4-bromobutyrate or 4-chlorobutyryl chloride to achieve Levetiracetam. [] Another method utilizes L-threonine as the starting material, converting it to L-2-aminobutyric acid through biotransformation, followed by esterification and ammonolysis to yield the target compound. []

Q3: Why is the chirality of this compound important in the context of Levetiracetam synthesis?

A3: Levetiracetam is a chiral molecule, meaning it exists in two forms that are mirror images of each other (enantiomers). Only one of these enantiomers, the (S)-enantiomer, exhibits the desired anti-epileptic activity. Therefore, using (S)-2-aminobutanamide as a chiral building block ensures the synthesis of the correct enantiomer of Levetiracetam. [, , ]

Q4: How is the enantiomeric purity of this compound determined?

A4: A validated reverse-phase chiral HPLC method employing a CROWNPAK CR (+) column has been developed for this purpose. It accurately quantifies the (R)-2-aminobutanamide isomer content in (S)-2-aminobutanamide. []

Q5: Can you elaborate on the biocatalytic production of (S)-2-aminobutanamide?

A5: Researchers have explored using a novel d-aminopeptidase enzyme from Brucella sp. for the biocatalytic production of (S)-2-aminobutanamide. This enzymatic approach holds potential advantages in terms of enantioselectivity and environmental friendliness. [] Another method uses 2-amino-nitrile as a starting material to produce (S)-2-aminobutanamide through a one-step enzymatic reaction in a buffer solution. []

Q6: What are the advantages of the biotransformation method for preparing S-(+)-2-aminobutanamide hydrochloride?

A6: This method combines biotransformation with chemical synthesis, leveraging the high optical selectivity of biotransformation to produce L-2-aminobutyric acid. [] It offers advantages such as mild reaction conditions, low raw material cost, no need for organic solvents, high isomer purity, high conversion rate, and high yield, making it suitable for industrial production. []

Q7: Are there any challenges associated with synthesizing this compound?

A7: One challenge is the potential formation of diacetylation impurities during synthesis, which can be difficult to remove and prolong reaction times. [] Utilizing PEG-400 as a phase transfer catalyst has proven beneficial in minimizing this impurity. []

Q8: How is the mother liquor generated during the synthesis of (S)-(+)-2-aminobutanamide hydrochloride managed?

A8: The mother liquor, a byproduct of the synthesis, can undergo racemization to convert it back to a mixture of enantiomers. This racemic mixture can then be reused in the synthesis process, minimizing waste and environmental impact. [, ]

Q9: Are there alternative, safer methods to produce this compound without using sodium cyanide?

A10: Yes, researchers have developed a method using 2-chlorobutyric acid as the starting material. It involves reacting 2-chlorobutyric acid with thionyl chloride in the presence of a catalyst like phosphorus trichloride to produce 2-chlorobutyryl chloride. [, ] Subsequent reaction with ammonia in an alcohol solvent yields this compound. [, ] This method boasts a high yield, simple process, low cost, and environmental friendliness. [, ]

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